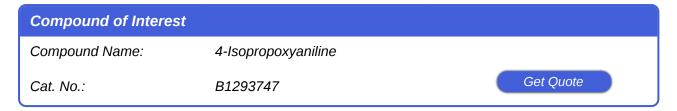


An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxyaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an aniline core with an isopropoxy group at the para-position, imparts unique electronic and steric properties that are leveraged in the design of novel compounds with specific biological activities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and for predicting the characteristics of its downstream products. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-isopropoxyaniline**, complete with experimental protocols and graphical representations of key processes.

Physicochemical Properties

The key physicochemical properties of **4-isopropoxyaniline** are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

Core Properties



Property	Value	Source(s)
Molecular Formula	С9Н13NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Colorless to yellow or reddish- brown liquid	[2]
Melting Point	Not consistently reported as a solid at room temperature. One source reports 244 °C with decomposition, which is likely an error or refers to a salt form.	
Boiling Point	95 °C at 0.4 mmHg	[2]
Density	~1.03 g/cm ³	

Solubility and Partitioning

Property	Value	Source(s)
Solubility	Soluble in organic solvents such as ethanol and methylene chloride.	[3]
pKa (of the conjugate acid)	~5.3 (predicted)	
LogP	~2.1 (predicted)	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like **4-isopropoxyaniline**.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.[4]



Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[4]
- Capillary tubes[5]
- Mortar and pestle[6]
- Thermometer[5]

Procedure:

- A small sample of the crystalline solid is finely ground using a mortar and pestle.[6]
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
- The capillary tube is placed in the heating block of the melting point apparatus.[4]
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.[4]
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[8]

Boiling Point Determination under Reduced Pressure

For liquids that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.[9]

Apparatus:

- Vacuum distillation setup (distillation flask, condenser, receiving flask, vacuum adapter)[9]
- Vacuum pump or water aspirator[9]
- Manometer



- Heating mantle
- Stirring bar or boiling chips
- Thermometer[10]

Procedure:

- The liquid sample is placed in the distillation flask along with a stirring bar or boiling chips.
- The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[9]
- The system is evacuated to the desired pressure, which is monitored by the manometer.
- · The distillation flask is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[10]

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11]

Apparatus:

- Test tubes
- Vortex mixer or stirring rod
- Graduated pipettes

Procedure:

- Approximately 10-20 mg of **4-isopropoxyaniline** is placed in a series of test tubes.
- To each tube, 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane) is added.[11]



- The tubes are agitated vigorously for 1-2 minutes.[11]
- The mixture is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble.[12] The solubility in acidic and basic solutions can indicate the presence of the basic aniline functionality.

pKa Determination

The pKa of the conjugate acid of an amine can be determined by titration.[13]

Apparatus:

- pH meter, calibrated with standard buffers[14]
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

- A known concentration of 4-isopropoxyaniline is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- The initial pH of the solution is recorded.
- The solution is titrated with the standardized HCl solution, recording the pH after each addition of titrant.[15]
- A titration curve (pH vs. volume of HCl added) is plotted.
- The pH at the half-equivalence point (where half of the amine has been protonated) is equal
 to the pKa of the conjugate acid.[13]

LogP Determination (Shake-Flask Method)



The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[16]

Apparatus:

- Separatory funnel
- n-Octanol and water (mutually saturated)
- Analytical balance
- UV-Vis spectrophotometer or HPLC for concentration analysis

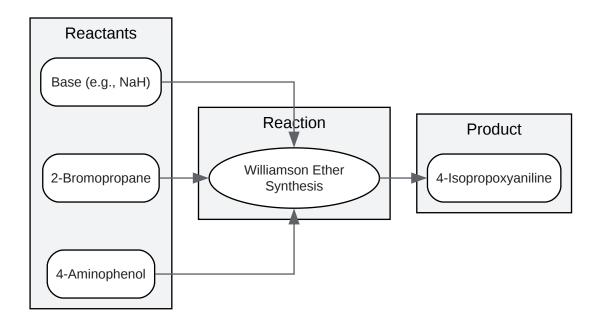
Procedure:

- A known amount of 4-isopropoxyaniline is dissolved in a mixture of n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously to allow for partitioning of the compound between the two phases.
- The layers are allowed to separate completely.
- The concentration of **4-isopropoxyaniline** in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve).[17]
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- LogP is the logarithm of the partition coefficient.[16]

Visualizations Synthesis of 4-Isopropoxyaniline

A common laboratory synthesis of **4-isopropoxyaniline** involves the Williamson ether synthesis, starting from 4-aminophenol.





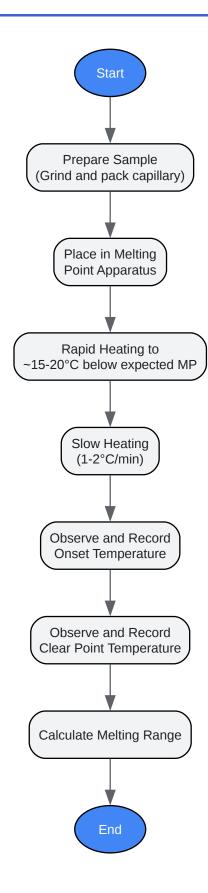
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Caption: Synthesis of **4-isopropoxyaniline** via Williamson ether synthesis.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound.





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